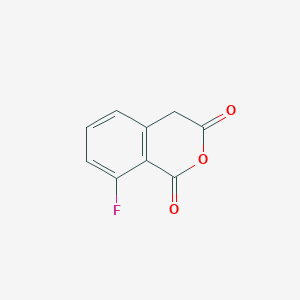
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a fluorinated derivative of isochroman, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-vinyl benzaldehydes with fluorinating agents under iodine(I)/iodine(III) catalysis . This method leverages the stereoelectronic interactions to achieve high diastereoselectivity and enantioselectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using readily available precursors. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylic (hemi)acetals.
Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include various fluorinated isochroman derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Fluorinated isochromans are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Fluorinated Quinolines: These compounds share similar fluorination strategies and applications in medicinal chemistry.
Isoindoline-1,3-dione Derivatives: These compounds also exhibit significant biological activities and are used in drug development.
Uniqueness: 8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione stands out due to its unique structural features and the specific stereoelectronic interactions it undergoes. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H5FO3 |
|---|---|
Poids moléculaire |
180.13 g/mol |
Nom IUPAC |
8-fluoro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5FO3/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-3H,4H2 |
Clé InChI |
KSKAAXRFYFFTKU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)F)C(=O)OC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














